4-(Difluoromethoxy)-4-methylpiperidine

PDE4 Inhibition In Vivo Pharmacology Bioisostere

4-(Difluoromethoxy)-4-methylpiperidine is a fluorinated heterocyclic building block belonging to the substituted piperidine class. Its defining structural feature is a difluoromethoxy (-OCF₂H) group at the 4-position of a piperidine ring that also bears a 4-methyl substituent.

Molecular Formula C7H13F2NO
Molecular Weight 165.18 g/mol
Cat. No. B13595560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-4-methylpiperidine
Molecular FormulaC7H13F2NO
Molecular Weight165.18 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)OC(F)F
InChIInChI=1S/C7H13F2NO/c1-7(11-6(8)9)2-4-10-5-3-7/h6,10H,2-5H2,1H3
InChIKeyFZKVOTRRCRVDMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-(Difluoromethoxy)-4-methylpiperidine: A Procurement-Oriented Overview of a Fluorinated Piperidine Scaffold


4-(Difluoromethoxy)-4-methylpiperidine is a fluorinated heterocyclic building block belonging to the substituted piperidine class. Its defining structural feature is a difluoromethoxy (-OCF₂H) group at the 4-position of a piperidine ring that also bears a 4-methyl substituent. This motif is recognized in medicinal chemistry for its ability to enhance drug-like properties, primarily by improving metabolic stability and modulating lipophilicity [1]. The compound serves as a key intermediate or substructure in the synthesis of bioactive molecules, most notably in the development of phosphodiesterase 4 (PDE4) inhibitors [2].

Why 4-(Difluoromethoxy)-4-methylpiperidine is Not Readily Interchangeable with Other Piperidine Analogs


In the context of drug discovery and chemical biology, the substitution of a 4-(difluoromethoxy)-4-methylpiperidine fragment with a structurally similar piperidine is not a trivial exercise. The 4-difluoromethoxy group is a well-documented bioisostere for the common 4-methoxy group, but it introduces profound changes in the molecule's electronic distribution, lipophilicity, and metabolic susceptibility [1]. While a simple 4-methoxypiperidine may be a lower-cost, off-the-shelf alternative, its replacement can lead to a significant loss of in vivo potency, as demonstrated in comparative studies [2]. Therefore, selection of this specific building block is justified when the objective is to maintain or enhance the activity of a lead series, rather than simply fulfilling a basic chemical handle. The quantitative evidence below provides the specific performance deltas that drive this procurement decision.

4-(Difluoromethoxy)-4-methylpiperidine: Head-to-Head Quantitative Differentiation Guide for Scientific Selection


In Vivo Potency Advantage: 4-Difluoromethoxy vs. 4-Methoxy in PDE4 Inhibitor Series

In a series of water-soluble piperidine analogs designed as PDE4 inhibitors, the replacement of a 4-methoxy residue with a 4-difluoromethoxy residue resulted in a direct and quantifiable increase in in vivo potency [1]. This modification was a key structural change that improved the therapeutic potential of the series relative to the earlier analog Ariflo™ [1].

PDE4 Inhibition In Vivo Pharmacology Bioisostere

Kinase Inhibition Selectivity: PI3Kδ Activity of a 4-(Difluoromethoxy)-4-methylpiperidine-Containing Probe

A specific compound incorporating the 4-(difluoromethoxy)-4-methylpiperidine moiety (represented by ChEMBL2165498) was profiled for its inhibitory activity against the lipid kinase PI3Kδ. It displayed an IC₅₀ value of 374 nM [1]. While this is a moderate potency, the value serves as a baseline for understanding the impact of this specific fragment on kinase target engagement.

PI3Kδ Inhibition Kinase Profiling Selectivity

Metabolic Stability Advantage Conferred by the Difluoromethoxy Group

The incorporation of a difluoromethoxy group into a piperidine scaffold is a well-established medicinal chemistry strategy to enhance metabolic stability. The strong carbon-fluorine bonds make the OCF₂H moiety more resistant to cytochrome P450-mediated oxidative metabolism compared to an OCH₃ group [1]. This is a key differentiator when selecting a fragment for lead optimization.

Metabolic Stability Drug Metabolism Fluorine Chemistry

Lipophilicity Modulation: Calculated cLogP of 4-(Difluoromethoxy)-4-methylpiperidine

The calculated partition coefficient (cLogP) for 4-(difluoromethoxy)-4-methylpiperidine is 0.96 [1]. This value reflects the balanced lipophilicity achieved by combining the polar piperidine nitrogen with the lipophilic difluoromethoxy group. This is a critical parameter for predicting a compound's absorption, distribution, and overall drug-likeness.

Lipophilicity cLogP Physicochemical Properties

Optimal Deployment Scenarios for 4-(Difluoromethoxy)-4-methylpiperidine Based on Differentiated Evidence


Lead Optimization of PDE4 Inhibitors for Respiratory or Inflammatory Diseases

This building block is most appropriately deployed in projects where a 4-methoxypiperidine-containing lead series has shown promising in vitro activity but lacks sufficient in vivo efficacy. As the direct head-to-head comparison in Section 3 demonstrates, substituting the 4-methoxy group with a 4-difluoromethoxy group can directly boost in vivo potency [1]. This makes 4-(difluoromethoxy)-4-methylpiperidine a high-value procurement for medicinal chemistry teams seeking to advance PDE4 inhibitor candidates for asthma or COPD without resorting to more extensive scaffold-hopping exercises.

Fragment-Based or Structure-Guided Design of Selective PI3Kδ Inhibitors

Given the established PI3Kδ inhibitory activity (IC₅₀ = 374 nM) of a probe compound containing this scaffold, this building block is a logical starting point for designing selective PI3Kδ inhibitors [2]. Its moderate potency provides a clean baseline from which structure-activity relationship (SAR) studies can be built. Researchers can procure this specific piperidine to generate focused libraries, confident that the core has demonstrated engagement with the target, and use it to systematically improve potency and selectivity over other PI3K isoforms.

Metabolic Soft Spot Mitigation in Central Nervous System (CNS) Drug Candidates

In CNS drug discovery, achieving adequate brain penetration while maintaining metabolic stability is a significant challenge. The class-level inference of enhanced metabolic stability conferred by the difluoromethoxy group makes this compound a strategic choice for mitigating a common metabolic soft spot (O-demethylation) in molecules containing a 4-methoxypiperidine motif [3]. Its favorable cLogP of 0.96 also suggests it is in a range conducive to crossing the blood-brain barrier, making it a particularly attractive building block for CNS-targeted programs where reducing metabolic clearance is paramount.

Physicochemical Property Optimization for Oral Bioavailability

During the hit-to-lead phase, when multiple chemotypes are being evaluated, the calculated cLogP of 0.96 for this compound provides a clear, quantitative advantage. It sits in an optimal lipophilicity range for oral absorption, distinguishing it from more polar (e.g., 4-methoxy) or more lipophilic (e.g., 4-methyl) piperidine analogs [4]. This makes 4-(difluoromethoxy)-4-methylpiperidine a preferred fragment for medicinal chemists who are systematically optimizing the physicochemical profile of their leads to improve pharmacokinetics and reduce off-target toxicity associated with high lipophilicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethoxy)-4-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.